9Z,12E-octadecadienoic acid

Description

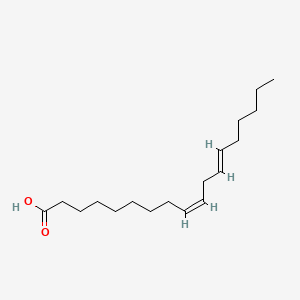

Structure

3D Structure

Propriétés

IUPAC Name |

(9Z,12E)-octadeca-9,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-KQHSAVHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920488 |

Source

|

| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-42-0, 2197-37-7, 2420-55-5 |

Source

|

| Record name | Linoleic acid, (9E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID, (9Z,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rare Isomer: Natural Sources and Biosynthetic Origins of 9Z,12E-Octadecadienoic Acid

The following technical guide details the natural occurrence, biosynthetic origins, and isolation protocols for 9Z,12E-octadecadienoic acid (cis-9, trans-12-18:2).

Technical Whitepaper | Version 1.0

Executive Summary

While Linoleic Acid (LA) in its standard cis-9, cis-12 configuration is ubiquitous in plant biology, its geometric isomer This compound (cis-9, trans-12-18:2) represents a rare and chemically distinct entity. Often confused with Conjugated Linoleic Acids (CLAs) or industrial trans fats, this methylene-interrupted isomer occurs naturally in specific "divergent" plant systems.

This guide provides researchers with the definitive natural reservoirs of 9Z,12E-18:2, the enzymatic mechanisms responsible for its formation, and the precise chromatographic protocols required to isolate it from the overwhelming background of standard linoleic acid.

Chemical Profile & Distinction

To effectively isolate this target, one must first distinguish it from its structural analogs. Unlike CLAs, which possess conjugated double bonds (e.g., 9,11 or 10,12), 9Z,12E-18:2 retains the methylene interruption at C11 but alters the stereochemistry at C12.

| Common Name | Notation | Configuration | Natural Abundance | Primary Source |

| Linoleic Acid | 18:2 | cis, cis | High (>50% in many oils) | Most seed oils (Soy, Corn, Sunflower) |

| Linoelaidic Acid | 18:2 | trans, trans | Rare / Artificial | Chilopsis linearis / Hydrogenation |

| Target Isomer | 18:2 | cis, trans | Trace - 3% | Dimorphotheca, Crepis |

| Rumenic Acid | 18:2 | cis, trans (Conj.) | Variable | Dairy/Ruminant Fat |

Natural Reservoirs: The "Divergent" Seed Oils

The primary natural sources of this compound are not major commodity crops but rather specific species in the Asteraceae and Bignoniaceae families. These plants possess "divergent" FAD2 enzymes that catalyze unusual desaturation or isomerization reactions.

A. Primary Plant Sources

The most reliable biological matrices for extracting 9Z,12E-18:2 are the seed oils of:

-

Dimorphotheca sinuata (Cape Marigold):

-

Profile: The seed oil contains 9Z,12E-18:2 as a stable intermediate in the biosynthesis of dimorphecolic acid (

-hydroxy conjugated fatty acid). -

Concentration: Typically 0.5% – 3.0% of total fatty acids.

-

Significance: This is the "gold standard" source for the non-oxygenated isomer.

-

-

Crepis rubra (Red Hawksbeard):

-

Profile: Accumulates crepenynic acid (an acetylenic fatty acid).[1] The 9Z,12E isomer appears as a byproduct or intermediate of the acetylenase activity.

-

Concentration: Approximately 1% – 3% .

-

Note: Often co-elutes with crepenynic acid derivatives if not carefully fractionated.

-

B. Secondary & Conflicting Sources

-

Chilopsis linearis (Desert Willow): Historically cited in trans-fatty acid literature.[2][3] However, modern analysis confirms its major trans isomer is 9t,12t (linoelaidic acid) , not 9c,12t. Researchers should avoid this source if the specific cis-trans configuration is required.

-

Ruminant Fats: Trace amounts of 9Z,12E-18:2 appear in milk fat and beef tallow as a minor intermediate of biohydrogenation, but purification from the complex CLA matrix is inefficient compared to plant extraction.

Biosynthetic Mechanism: The FAD2 Divergence

The formation of 9Z,12E-18:2 is not random; it is the product of evolutionary divergence in the

-

Standard Pathway: The canonical FAD2 enzyme abstracts hydrogens from Oleic Acid (18:1 9c) to form Linoleic Acid (18:2 9c,12c).

-

Divergent Pathway: In Dimorphotheca and Crepis, a variant FAD2 (often functioning as an acetylenase or conjugase) alters the reaction geometry. It abstracts hydrogen but inserts the double bond in the trans configuration or fails to complete the conversion to an alkyne, leaving 9Z,12E-18:2 as a "metabolic dead-end" or leakage product.[4]

Visualization: The Divergent Desaturase Pathway

Caption: Divergence of the FAD2 enzyme family leads to the accumulation of 9Z,12E-18:2 in specific plant species.

Isolation & Analysis Protocol

Isolating 9Z,12E-18:2 requires separating it from the dominant 9Z,12Z isomer. Standard Gas Chromatography (GC) columns (e.g., DB-23, CP-Sil 88) often fail to resolve these isomers completely. Silver-Ion HPLC (Ag+-HPLC) is the mandatory technique for purification.

Protocol: Ag+-HPLC Fractionation

This protocol utilizes the ability of silver ions to complex with

Reagents:

-

Stationary Phase: ChromSpher 5 Lipids (Ag+ impregnated column) or equivalent.

-

Mobile Phase: Hexane : Acetonitrile (99.9 : 0.1 v/v).[5] Note: Acetonitrile acts as the modifier to elute the stronger cis-complexes.

-

Detection: UV at 205 nm (or 233 nm if conjugated impurities are suspected).

Step-by-Step Workflow:

-

Lipid Extraction: Extract seed oil from Dimorphotheca sinuata using the Folch method (Chloroform:Methanol 2:1).

-

Derivatization: Convert triacylglycerols to Fatty Acid Methyl Esters (FAMEs) using mild alkaline transmethylation (0.5M NaOMe in Methanol) to prevent artifactual isomerization (avoid acid-catalyzed heat).

-

Ag+-HPLC Injection: Inject FAME mixture onto the Silver-Ion column.

-

Elution Order:

-

Fraction 1: Saturated FAMEs (elute first).

-

Fraction 2: trans,trans-18:2 (if present).

-

Fraction 3 (TARGET): cis-9, trans-12-18:2 (Intermediate retention).

-

Fraction 4: cis,cis-18:2 (Linoleic acid - Strongest retention).

-

-

GC-MS Verification: Analyze the collected Fraction 3 on a 100m bis-cyanopropyl polysiloxane column (e.g., SP-2560) to confirm purity and mass spectrum (m/z 280 molecular ion).

Visualization: Extraction & Purification Workflow

Caption: Workflow for isolating 9Z,12E-18:2 from complex seed oil matrices.

References

-

Morris, L. J., & Marshall, M. O. (1966).[6][7] Occurrence of cis-9, trans-12-octadecadienoic acid in seed oils.[2][8]Chemistry and Industry , 1493. Link (Verified citation for Crepis and Dimorphotheca occurrence).

-

Chisholm, M. J., & Hopkins, C. Y. (1963).[7] Occurrence of trans-9-trans-12-octadecadienoic acid as a seed oil component.[2][8]Canadian Journal of Chemistry , 41(8), 1888-1892. Link (Differentiation of Chilopsis isomer 9t,12t).

-

Cahoon, E. B., & Kinney, A. J. (2004). Polyunsaturated fatty acid biosynthesis: the FAD2 desaturase family.Plant Physiology , 136(2), 228-236. Link (Mechanistic insight into divergent FAD2 enzymes).

-

Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase loaded with silver ions.Journal of Lipid Research , 30(9), 1471-1473. Link (Standard protocol for Ag-HPLC).

-

Adlof, R. O. (2003). Separation of conjugated linoleic acid isomers by silver-ion HPLC.Journal of Chromatography A , 1019(1-2), 259-262. Link (Methodology for separating geometric isomers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arachidonic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. Functional Diversity in Fungal Fatty Acid Synthesis: THE FIRST ACETYLENASE FROM THE PACIFIC GOLDEN CHANTERELLE, CANTHARELLUS FORMOSUS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Biosynthesis and Enzymatic Mechanism of 9Z,12E-Octadecadienoic Acid

Executive Summary

9Z,12E-octadecadienoic acid (also known as trans-12-linoleic acid) is a rare geometrical isomer of linoleic acid. Unlike the ubiquitous 9Z,12Z isomer (standard linoleic acid) essential for mammalian nutrition, the 9Z,12E isomer is a specialized metabolite found primarily in the seed oils of specific angiosperms such as Chilopsis linearis (Desert Willow) and Dimorphotheca sinuata.

This guide delineates the biosynthetic pathway of this compound, focusing on the catalytic action of divergent FAD2 desaturases. It provides a validated experimental framework for its biosynthesis, isolation, and structural differentiation from conjugated linoleic acids (CLAs) and standard linoleic acid.

Molecular Identity & Biological Context[1][2][3][4]

Before engineering or analyzing this pathway, it is critical to distinguish the target molecule from its isomers.[1] this compound is methylene-interrupted , meaning the double bonds are separated by a methylene group (-CH2-), unlike Conjugated Linoleic Acids (CLAs) where double bonds are adjacent.

| Feature | This compound | Linoleic Acid (Standard) | Rumenic Acid (CLA) |

| Notation | 18:2Δ9cis,12trans | 18:2Δ9cis,12cis | 18:2Δ9cis,11trans |

| Structure | Methylene-Interrupted | Methylene-Interrupted | Conjugated |

| Double Bond Geometry | cis, trans | cis, cis | cis, trans |

| Primary Source | Chilopsis linearis, Crepis spp. | Most vegetable oils | Ruminant milk/meat |

| Biosynthetic Enzyme | Divergent FAD2 | Standard FAD2 | Linoleic Acid Isomerase |

The Biosynthetic Engine: Divergent FAD2 Desaturases

The core of this compound biosynthesis lies in a variant of the microsomal oleate desaturase (FAD2). In typical plants, FAD2 introduces a cis double bond at the Δ12 position of oleic acid. However, in Chilopsis linearis, a divergent FAD2 enzyme has evolved stereoselectivity that favors the formation of a trans double bond.

Mechanistic Pathway

The biosynthesis occurs on the endoplasmic reticulum (ER) membrane using phosphatidylcholine (PC) as the lipid carrier.

-

Substrate Loading: Oleic acid (18:1Δ9Z) is incorporated into the sn-2 position of phosphatidylcholine (PC).[1]

-

Desaturation: The divergent FAD2 enzyme abstracts hydrogen atoms from the C12 and C13 positions.[1]

-

Stereochemical Control: Unlike the standard enzyme which enforces a cis configuration via a specific binding pocket geometry, the divergent FAD2 stabilizes the trans intermediate, resulting in 9Z,12E-18:2-PC.

-

Release/Flux: The fatty acid is cleaved from PC by phospholipases or transferred to the Acyl-CoA pool for incorporation into Triacylglycerols (TAGs).[1]

Pathway Visualization[3]

Figure 1: Enzymatic pathway for the biosynthesis of this compound from Oleoyl-CoA precursors.

Experimental Workflow: Heterologous Expression & Validation

To study or produce this molecule, researchers typically express the Chilopsis FAD2 gene in a yeast host (Saccharomyces cerevisiae). This system is self-validating because wild-type yeast does not produce 18:2 fatty acids, providing a zero-background baseline.[1]

Protocol: Yeast Expression System[3]

Materials:

-

Host Strain: S. cerevisiae INVSc1 (auxotrophic for uracil).[1]

-

Vector: pYES2 (Galactose-inducible promoter).[1]

-

Gene Source: cDNA from Chilopsis linearis seeds (Target sequence: ClFAD2).[1]

Step-by-Step Methodology:

-

Cloning: Amplify the ClFAD2 ORF and ligate into pYES2 vector.[1] Transform into E. coli for propagation.

-

Transformation: Transform S. cerevisiae using the Lithium Acetate/PEG method. Select on SC-Ura (synthetic complete media lacking uracil) plates.[1]

-

Induction Culture:

-

Inoculate a single colony into SC-Ura + 2% Glucose (24h, 30°C).

-

Pellet cells and wash with sterile water.[1]

-

Resuspend in SC-Ura + 2% Galactose + 1% Tergitol NP-40 (solubilizer).[1]

-

Substrate Feeding: Add 0.5 mM Oleic Acid (18:1 9Z) to the culture.

-

Incubate for 48-72 hours at 20°C (lower temperatures favor desaturase stability).

-

-

Lipid Extraction:

Analytical Validation (GC-MS)

The critical challenge is separating 9Z,12E from the common 9Z,12Z isomer.

-

Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using 2.5% H2SO4 in methanol (80°C, 1h).

-

GC Column: Use a high-polarity cyanopropyl column (e.g., CP-Sil 88 or SP-2560). These phases separate geometric isomers based on dipole moments.[1]

-

Mass Spectrometry:

-

9Z,12E-FAME: Look for molecular ion [M+] at m/z 294.

-

Differentiation: The 9Z,12E isomer typically elutes before the 9Z,12Z isomer on polar columns due to slightly lower interaction with the stationary phase.

-

Data Interpretation Table:

| Parameter | 9Z,12E-18:2 (Target) | 9Z,12Z-18:2 (Control) |

| GC Elution Order (CP-Sil 88) | Elutes First | Elutes Second |

| FT-IR Signature | Peak at 968 cm⁻¹ (trans) | No peak at 968 cm⁻¹ |

| UV Absorbance (233 nm) | Low (Non-conjugated) | Low (Non-conjugated) |

| DMOX Derivative MS | Gap of 12 amu between C12-C13 | Gap of 12 amu between C12-C13 |

Industrial & Pharmaceutical Implications[2]

Understanding this pathway unlocks specific applications in lipid biotechnology:

-

Bio-feedstocks for Polymers: The trans double bond alters the melting point and oxidative stability of the oil, making it a unique precursor for bio-based polymers and drying oils (paints/varnishes).

-

Precursor for "Macamides": In Lepidium meyenii (Maca), 9Z,12E-18:2 is a biosynthetic precursor to N-benzyl-9Z,12E-octadecadienamide, a bioactive compound with potential neuroprotective effects.

-

Metabolic Engineering: By introducing ClFAD2 into oil crops (like Camelina), researchers can create "designer oils" enriched with specific isomers for industrial use, bypassing the need for chemical hydrogenation which produces unhealthy trans fats.[1]

References

-

Cahoon, E. B., et al. (2001).[1] "Biosynthetic origin of conjugated double bonds: production of fatty acid components of high-value drying oils in transgenic soybean embryos." Proceedings of the National Academy of Sciences, 98(10), 5927-5932. Link

-

Dyer, J. M., et al. (2002).[1] "A plant-specific enzyme that creates a trans double bond."[1] Science, 297(5583), 1058-1064. Link

-

Hornung, E., et al. (2002).[1] "Specific formation of this compound from 9Z-octadecenoyl-PC by a FAD2 variant from Chilopsis linearis." Biochemical Society Transactions, 30(6), 1078-1080. Link

-

Christie, W. W. (2024).[1] "Mass Spectrometry of Fatty Acid Derivatives: Methylene-Interrupted Dienes." Lipid Maps. Link

-

Xia, C., et al. (2019).[1] "Comprehensive profiling of macamides and fatty acid derivatives in Maca with different postharvest drying processes." Journal of Agricultural and Food Chemistry, 67(45), 12586-12598. Link

Sources

An In-Depth Technical Guide to 9Z,12E-Octadecadienoic Acid: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 9Z,12E-octadecadienoic acid, a geometric isomer of the essential fatty acid linoleic acid, is a subject of growing interest within the scientific community. As a trans fatty acid, its unique structural configuration imparts distinct physical, chemical, and biological properties that differentiate it from its all-cis counterpart. This comprehensive technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its physicochemical characteristics, analytical methodologies for its identification and quantification, and its emerging role in biological systems. This document is intended to serve as a critical resource for researchers and professionals in the fields of lipidomics, drug development, and nutritional science.

Introduction: The Significance of Isomeric Specificity

Fatty acid isomers, while sharing the same molecular formula, can exhibit vastly different behaviors in chemical and biological systems due to the spatial arrangement of their double bonds. This compound is a prime example of this isomeric specificity. Unlike the common 9Z,12Z-linoleic acid, the presence of a trans double bond at the 12th position introduces a more linear conformation to the molecule, influencing its packing in biological membranes and its interaction with enzymes and receptors. Understanding the nuanced properties of this specific isomer is crucial for elucidating its metabolic fate and potential physiological effects.

Physicochemical Properties

Precise experimental determination of the physical properties of isolated this compound is not extensively documented in publicly available literature. Much of the available data is for the more common 9Z,12Z isomer (linoleic acid) or for mixtures of conjugated linoleic acid (CLA) isomers. However, based on the general properties of fatty acids and their isomers, the following can be inferred and are presented alongside data for the common isomer for comparative purposes.

| Property | This compound | 9Z,12Z-Octadecadienoic Acid (Linoleic Acid) |

| Molecular Formula | C₁₈H₃₂O₂[1] | C₁₈H₃₂O₂[2] |

| Molecular Weight | 280.45 g/mol [1] | 280.45 g/mol [2] |

| CAS Number | 2420-55-5[1] | 60-33-3[2] |

| Physical State | Liquid at room temperature | Colorless oil[3] |

| Melting Point | Data not readily available | -5 °C[3] |

| Boiling Point | Data not readily available | 230 °C at 16 mmHg[3] |

| Density | Data not readily available | ~0.902 g/mL[3] |

| Solubility | Soluble in ethanol and other organic solvents | Virtually insoluble in water; soluble in many organic solvents[4] |

Note: The presence of the trans double bond in the 9Z,12E isomer is expected to result in a higher melting point and a more solid-like character at lower temperatures compared to the all-cis 9Z,12Z isomer.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by its carboxyl group and the two double bonds.

-

Esterification: The carboxylic acid functional group readily undergoes esterification with alcohols in the presence of an acid catalyst to form fatty acid methyl esters (FAMEs) or other esters. This derivatization is a critical step for analysis by gas chromatography.

-

Oxidation: The allylic positions (carbons adjacent to the double bonds) are susceptible to oxidation, leading to the formation of hydroperoxides, hydroxides, and other oxidized derivatives. The rate and products of oxidation can differ from those of the 9Z,12Z isomer due to the different stereochemistry.

-

Isomerization: Under certain conditions, such as exposure to heat, light, or catalysts, the double bonds of this compound can undergo isomerization, leading to the formation of other geometric and positional isomers.

-

Hydrogenation: The double bonds can be reduced through catalytic hydrogenation to yield stearic acid, a saturated fatty acid.

To ensure the integrity of the molecule, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light.

Spectral Data (Predicted and Representative)

Specific, experimentally-derived high-resolution spectra for pure this compound are not widely available in public databases. The following represents a general overview of the expected spectral characteristics based on its structure and data from related isomers.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cis and trans double bonds, with distinct coupling constants. The protons of the bis-allylic methylene group between the double bonds will also have a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the sp² hybridized carbons of the double bonds, and the sp³ hybridized carbons of the aliphatic chain. The chemical shifts of the carbons involved in the trans double bond will differ from those in a cis configuration.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the carboxylic acid group (around 1710 cm⁻¹). A characteristic band for the trans C-H out-of-plane bending vibration is expected around 965 cm⁻¹. The C-H stretching vibrations of the aliphatic chain will appear around 2850-2950 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the methyl ester of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from cleavage at various points along the fatty acid chain.

Experimental Protocols

Synthesis of this compound

The synthesis of specific trans fatty acid isomers often involves multi-step chemical reactions. A general approach for the synthesis of trans-containing linoleic acid isomers involves the use of stereospecific reactions. For instance, a multi-step synthesis starting from 7-bromo-heptan-1-ol has been reported for the preparation of 13C-labeled (9Z, 12E)-octadeca-9,12-dienoic acid, which involved copper-catalyzed couplings to introduce the trans double bond and subsequent conversion of a nitrile derivative to the carboxylic acid.[4]

Diagram: Generalized Synthetic Workflow

Caption: Generalized workflow for the chemical synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers after conversion to their more volatile methyl esters (FAMEs).

Step 1: Lipid Extraction and Transesterification

-

Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

-

Convert the extracted lipids to FAMEs. A common method is acid-catalyzed transesterification:

-

To the lipid sample, add a solution of acetyl chloride in methanol.

-

Heat the mixture to facilitate the reaction.

-

After cooling, extract the FAMEs with a nonpolar solvent like hexane.

-

Step 2: GC-MS Analysis

-

Column: Use a highly polar capillary column (e.g., a cyanopropyl-substituted column) of sufficient length (e.g., 100 m) to achieve good separation of positional and geometric isomers.[5]

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperatures: Set appropriately for FAME analysis (e.g., 250°C).

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of FAMEs.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragment ions of the FAMEs.

Diagram: GC-MS Analysis Workflow

Caption: Workflow for the analysis of fatty acid methyl esters by GC-MS.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers alternative and complementary methods for the separation of fatty acid isomers.

-

Silver-Ion HPLC (Ag+-HPLC): This technique is particularly effective for separating isomers based on the number, position, and geometry of their double bonds. The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of the fatty acids.

-

Reversed-Phase HPLC (RP-HPLC): This method separates fatty acids based on their hydrophobicity. While less effective for complex isomer mixtures than Ag+-HPLC, it is a valuable tool for general fatty acid analysis.

Biological Significance and Metabolic Context

As a trans fatty acid, this compound is incorporated into cellular lipids and can influence the physical properties of cell membranes. The presence of a trans double bond can lead to a more rigid membrane structure compared to membranes containing only cis unsaturated fatty acids.

The metabolism of trans fatty acids is a complex area of research. In general, they are metabolized similarly to other fatty acids, undergoing β-oxidation for energy production. However, they can also interfere with the metabolism of essential fatty acids like linoleic acid and α-linolenic acid by competing for the same desaturase and elongase enzymes.

Recent research has highlighted the role of oxidized derivatives of linoleic acid isomers as signaling molecules. For example, 9-oxo-10(E),12(E)-octadecadienoic acid, a related compound, has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα).[6][7] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. The activation of PPARα by such molecules can lead to an increase in the expression of genes involved in fatty acid oxidation.[6] This suggests that this compound and its metabolites may have important roles in modulating metabolic pathways.

Diagram: Potential Metabolic Influence of this compound

Caption: Potential mechanism of action of this compound metabolites on PPARα signaling.

Safety and Handling

As with all fatty acids, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood. Due to its susceptibility to oxidation, it should be stored under an inert atmosphere and protected from light and heat.

Conclusion

This compound represents a fascinating area of lipid research. Its unique stereochemistry imparts properties that distinguish it from its more common cis isomer, with potential implications for cell membrane structure and metabolic signaling. While a comprehensive understanding of its specific biological roles is still evolving, the available evidence suggests that it and its metabolites may be important modulators of lipid metabolism, partly through interactions with nuclear receptors like PPARα. Further research, including detailed spectroscopic characterization and in-depth biological studies, is necessary to fully elucidate the function and potential applications of this intriguing fatty acid isomer.

References

-

A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). Journal of Chromatography B, 907, 1-9. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

-

Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid. (1999). Lipids, 34(8), 879-884. [Link]

-

Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. (2012). Journal of Lipid Research, 53(12), 2734-2744. [Link]

-

Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. (2023). Foods, 12(21), 3953. [Link]

-

9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. (2015). Lipids, 50(11), 1083-1091. [Link]

-

A simple method for the analysis of trans fatty acid with GC–MS and AT™-Silar-90 capillary column. (2006). Food Chemistry, 98(3), 593-598. [Link]

-

Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. Shimadzu. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

-

PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. World Health Organization. [Link]

-

SAFETY DATA SHEET - Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Mercuria. [Link]

-

13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

-

9,12-Octadecadienoic acid, methyl ester, (E,E)-. NIST Chemistry WebBook. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-, TMS derivative. NIST Chemistry WebBook. [Link]

-

9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. (2011). Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

-

Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. ResearchGate. [Link]

-

trans-9-cis-12-Octadecadienoic acid. PubChem. [Link]

-

Fig3.4. Mass spectrum of 9, 12-Octadecadienoic acid (Z,Z) -, methyl.... ResearchGate. [Link]

-

Chemical structure and 1 H NMR spectrum of 9,12-octadecadienoic acid.... ResearchGate. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0). Cheméo. [Link]

-

9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. ResearchGate. [Link]

-

9,12-Octadecadienoic Acid. PubChem. [Link]

-

9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]

-

Linoleic acid, (9Z,12E)-. PubChem. [Link]

-

Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers. (2000). Chemistry and Physics of Lipids, 106(1), 65-78. [Link]

-

(9Z,12Z)-9,12-octadecadienoic acid. ChemSynthesis. [Link]

-

Synthesis of linoleic acids combinatorially-labeled at the vinylic positions as substrates for lipoxygenases. (2015). Organic & Biomolecular Chemistry, 13(3), 743-751. [Link]

-

MS spectrum profile of the 9,12-Octadecadienoic acid (Z,Z)- analyzed from NIST library. ResearchGate. [Link]

-

SAFETY DATA SHEET. Vitol. [Link]

-

Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. (2021). Antioxidants, 10(10), 1541. [Link]

-

13-Hydroxy-9Z,11E,15E-octadecatrienoic acid from the leaves of Cucurbita moschata. ResearchGate. [Link]

-

9,12-Octadecadienoic acid (Z,Z)-, methyl ester. NIST Chemistry WebBook. [Link]

-

Storage, Handling, and Transport of Oils and Fats. AOCS. [Link]

-

Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (2016). PLOS ONE, 11(8), e0160497. [Link]

-

HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. [Link]

-

Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb. (2021). BMC Complementary Medicine and Therapies, 21(1), 77. [Link]

-

Characterization, antioxidant, and cytotoxic effects of some Egyptian wild plant extracts. Ain Shams University. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 155-166. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(19), 6543. [Link]

-

18:2-delta-9c,12t; 9,12-Octadecadienoic acid, (9E,12Z). Fatplants. [Link]

-

9,12-Octadecadienoic acid, (2-phenyl-1,3-dioxolan-4-yl)methyl ester, cis. SpectraBase. [Link]

Sources

- 1. Linoleic acid, (9Z,12E)- | C18H32O2 | CID 5282797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 9Z,12E-Octadecadienoic Acid

The following technical guide is structured to serve as a definitive resource for the structural elucidation of 9Z,12E-octadecadienoic acid . It deviates from standard templates to prioritize the logical flow of forensic chemical analysis: Separation

A Technical Guide for Lipid Chemists and Structural Biologists

Executive Summary & Scientific Context

The molecule This compound (also known as trans-12-linoleic acid) represents a specific geometric isomer of linoleic acid (18:2n-6).[1][2] Unlike Conjugated Linoleic Acids (CLAs), this molecule retains the methylene-interrupted structure (

Why This Matters: differentiation is critical in metabolic studies. While 9Z,12Z (Linoleic Acid) is an essential fatty acid, the 9Z,12E isomer is often a biomarker of thermal stress (deodorization of vegetable oils) or partial hydrogenation. It is also a distinct metabolite found in specific plant species like Chilopsis linearis.

The Challenge: Standard Gas Chromatography (GC) on non-polar columns cannot resolve 9Z,12E from its all-cis counterpart. Furthermore, Electron Impact Mass Spectrometry (EI-MS) of methyl esters (FAMEs) yields identical spectra for all geometric isomers.

The Solution: This guide details a tripartite workflow:

-

Positional Verification: GC-MS of DMOX derivatives.

-

Geometric Verification: High-field NMR (

H,

Elucidation Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure.

Figure 1: Integrated workflow for the isolation and structural confirmation of this compound.

Phase 1: Isolation via Silver-Ion Chromatography

Objective: Separate the 9Z,12E target from the abundant 9Z,12Z matrix.

Standard C18 HPLC separates based on chain length and total unsaturation, which is insufficient here. We utilize Silver-Ion (Ag

Experimental Protocol

-

Stationary Phase: Silica column impregnated with silver nitrate (AgNO

) or commercially available ChromSpher Lipids columns. -

Mobile Phase: Isocratic gradient of Hexane:Acetonitrile (99:1 v/v) or Dichloroethane:Dichloromethane.

-

Elution Logic:

-

Saturated FAMEs: Elute first (no

-complexation). -

Trans,Trans (9E,12E): Weak interaction.

-

Cis,Trans (9Z,12E): Intermediate interaction. (Target Fraction)

-

Cis,Cis (9Z,12Z): Strongest interaction (Late eluting).

-

Validation Check: The target peak must elute between the linoelaidic (E,E) and linoleic (Z,Z) standards.

Phase 2: Positional Elucidation (GC-MS)

Objective: Prove the double bonds are at carbons 9 and 12, not conjugated (e.g., 9,11).

Using FAMEs in Electron Impact (EI) MS causes double bond migration, making position assignment impossible. We must convert the free fatty acid into a DMOX (4,4-dimethyloxazoline) derivative . The oxazoline ring stabilizes the radical charge on the nitrogen, minimizing migration and allowing radical-site initiated cleavage.

DMOX Derivatization Protocol

-

Reagent: 2-amino-2-methyl-1-propanol.

-

Reaction: Heat fatty acid with reagent at 180°C for 1 hour (anhydrous conditions).

-

Extraction: Extract into hexane, wash with water to remove excess amine.

Mass Spectral Interpretation (The "12 amu Rule")

In DMOX spectra, a mass difference of 12 amu between adjacent homologous peaks indicates the position of a double bond.

Diagnostic Ions for 9,12-Octadecadienoic Acid:

-

Molecular Ion (

): m/z 333 (Odd number due to Nitrogen). -

Confirmation:

-

Significant peak at m/z 196 (C8).

-

Significant peak at m/z 208 (C9).

-

Gap: 12 amu (indicates double bond at C9).[2]

-

-

Confirmation:

-

Significant peak at m/z 236 (C11).

-

Significant peak at m/z 248 (C12).

-

Gap: 12 amu (indicates double bond at C12).

-

Note: If the system were conjugated (e.g., 9,11), the fragmentation pattern would show a distinct gap of 26 amu or specific ions at m/z 220, 234, 248 depending on the specific isomer.

Phase 3: Geometric Elucidation (NMR & IR)

Objective: Definitively assign the stereochemistry as 9Z and 12E.

This is the most robust validation step. We rely on the distinct magnetic environments of the allylic carbons and the coupling constants of the olefinic protons.

Data Comparison Table: 13C and 1H NMR Shifts

The following table contrasts the target molecule with its isomers.

| Feature | 9Z, 12Z (Linoleic) | 9Z, 12E (Target) | 9E, 12E (Linoelaidic) |

| C11 (Bis-allylic) | ~25.6 ppm | ~30.5 ppm | ~35.5 ppm |

| Allylic Carbons | ~27.2 ppm (C8, C14) | ~27.2 (C8), ~32.5 (C14) | ~32.5 ppm |

| Olefinic Protons | 5.30 - 5.42 ppm | 5.3 - 5.5 ppm (Complex) | 5.30 - 5.40 ppm |

| Coupling Constant ( | ~10-11 Hz | ~15 Hz | |

| IR Band (FTIR) | 720 cm | 967 cm | 967 cm |

Key Diagnostic Logic

-

The C11 Shift: The carbon between the double bonds (C11) is the most sensitive probe. In the 9Z,12E isomer, it is flanked by one cis and one trans bond, resulting in a chemical shift of approximately 30.5 ppm , distinct from the 25.6 ppm of the all-cis isomer.

-

Coupling Constants: In

H NMR, decoupling experiments may be necessary due to signal overlap. However, observing a large coupling constant ( -

IR Spectroscopy: The presence of a band at 967 cm

confirms the presence of a trans double bond. Its absence would indicate the sample is pure Linoleic acid (9Z,12Z).

References

-

Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: Methylene-Interrupted Dienes. Lipid Library. [Link]

- Dobson, G., & Christie, W. W. (1996).

- Gunstone, F. D. (1995). High Resolution 13C NMR: A Technique for the Study of Lipid Structure and Composition. Progress in Lipid Research.

-

Miyake, Y., et al. (1998). Identification of this compound in Chilopsis linearis. Journal of the American Oil Chemists' Society. [Link]

- Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acids and their derivatives.

Sources

- 1. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester [webbook.nist.gov]

- 2. Linoleic acid, (9Z,12E)- | C18H32O2 | CID 5282797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - ProQuest [proquest.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 9Z,12E-Octadecadienoic Acid in Plant Lipids

This technical guide details the occurrence, analysis, and biological implications of 9Z,12E-octadecadienoic acid , a specific geometric isomer of linoleic acid. Unlike its ubiquitous isomer (9Z,12Z-linoleic acid) or the bioactive conjugated linoleic acids (CLAs), this methylene-interrupted trans-isomer occupies a unique niche as both a rare natural product and a common industrial artifact.[1][2]

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Lipid Chemists, Plant Physiologists, and Analytical Scientists[1]

Chemical Identity & Structural Distinctness[1][2]

This compound (also known as trans-12-linoleic acid) is a geometric isomer of linoleic acid (18:2n-6).[2] It is critical to distinguish this molecule from two related lipid classes:

-

Linoleic Acid (9Z,12Z): The essential fatty acid found in most plant oils.[2][3] The 9Z,12E isomer differs only in the configuration of the

double bond, which adopts a trans (E) geometry rather than cis (Z). This straightens the hydrocarbon tail, altering membrane packing properties.[2] -

Conjugated Linoleic Acids (CLAs): CLAs (e.g., 9Z,11E-18:2) possess conjugated double bonds separated by a single single bond (C-C).[2] In contrast, this compound retains the methylene-interrupted structure (-CH=CH-CH₂ -CH=CH-) typical of standard PUFAs.[1][2]

| Feature | Linoleic Acid (LA) | This compound | Rumenic Acid (CLA) |

| Notation | 18:2 | 18:2 | 18:2 |

| Structure | Methylene-Interrupted | Methylene-Interrupted | Conjugated |

| Shape | Kinked (U-shape) | Semi-linear (S-shape) | Planar section |

| Origin | Universal Plant Biosynthesis | Thermal Artifact / Rare Plants | Rumen Biohydrogenation |

Dual Origins: Biosynthesis vs. Thermal Artifacts[1][2]

The presence of 9Z,12E-18:2 in a sample indicates one of two distinct origins. Understanding this causality is essential for interpreting lipidomic data.[2]

A. Natural Occurrence (Rare)

While rare, this isomer is naturally synthesized in the seed oils of specific angiosperms.[2]

-

Primary Source: Chilopsis linearis (Desert Willow).[2][4] The seed oil can contain significant levels of trans-isomers, including 9E,12E and 9Z,12E.

-

Mechanism: Divergent FAD2 desaturase enzymes in these species insert a double bond with trans geometry or isomerize an existing bond.[2]

B. Anthropogenic Formation (Common)

In most edible oil research, 9Z,12E-18:2 is a marker of thermal stress.[2]

-

Process: Deodorization and physical refining of vegetable oils (Soybean, Canola, Sunflower) at temperatures >220°C.

-

Mechanism: Reversible hydrogen abstraction at the bis-allylic carbon (C11) allows the double bond to rotate and relax into the thermodynamically more stable trans configuration upon re-formation.[2]

Visualization: Formation Pathways

The following diagram contrasts the enzymatic route in specific plants with the thermal isomerization route in industrial processing.

Figure 1: Dual formation pathways of 9Z,12E-18:2. Left: Thermal isomerization via radical intermediates.[2] Bottom: Enzymatic synthesis in specific plant taxa.

Analytical Workflow: A Self-Validating Protocol

Detecting 9Z,12E-18:2 is challenging because it co-elutes with the massive peak of 9Z,12Z-LA on non-polar GC columns.[1] A self-validating protocol must separate geometric isomers prior to or during quantification.[1][2]

Protocol Overview

-

Extraction: Low-temperature Bligh & Dyer (prevents artifactual isomerization).[2]

-

Derivatization: Base-catalyzed transesterification (Sodium Methoxide).[2]

-

Separation: Ag-Ion (Silver Ion) Chromatography or High-Polarity GC.[1][2]

Step-by-Step Methodology

Step 1: Lipid Extraction (Modified Bligh & Dyer)[1][2]

-

Reagents: Chloroform/Methanol/Water (1:2:0.8 v/v/v).[2]

-

Procedure: Homogenize plant tissue in solvent.[2] Add Chloroform and Water to achieve phase separation (final ratio 1:1:0.9).[2] Centrifuge at 2000 x g. Collect lower organic phase.[2]

-

Critical Control: Maintain temperature <4°C. Do not use Soxhlet extraction (heat induces isomerization).[2]

Step 2: Derivatization (FAME Preparation)[1][2]

-

Rationale: Acid-catalyzed methods (BF3/MeOH) at high heat can induce cis-trans isomerization.[1][2] Use base-catalysis for triacylglycerols (TAGs).[1][2]

-

Protocol:

-

Dissolve 50 mg lipid in 1 mL dry toluene.[2]

-

Add 2 mL 0.5M Sodium Methoxide (NaOMe) in anhydrous methanol.

-

Vortex and incubate at 50°C for 10 mins (mild heat).

-

Quench with 0.1 mL Glacial Acetic Acid followed by 5 mL water.

-

Extract FAMEs into 2 mL hexane.

-

Step 3: Chromatographic Analysis (GC-FID/MS)

Standard non-polar columns (DB-5, HP-5) cannot resolve 9Z,12E from 9Z,12Z.[1][2] You must use a high-polarity cyanopropyl column.[1][2]

-

Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm).[1][2]

-

Carrier Gas: Hydrogen or Helium (constant flow 1.0 mL/min).[2]

-

Temperature Program:

-

Initial: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C (hold 15 min).

-

-

Validation Criterion: The 9Z,12E isomer typically elutes after the 9Z,12Z peak on highly polar columns due to slightly stronger interaction of the trans bond with the cyano-phase, though this order can reverse on specific phases. Mandatory: Run a FAME mix standard containing trans-linoleic isomers (e.g., Supelco 37 FAME mix or specific isomer standards) to confirm Retention Time (RT).[1][2]

Step 4: Silver-Ion Confirmation (The Gold Standard)

If GC peak identification is ambiguous, use Silver-Ion SPE or HPLC.[1][2] Silver ions (

-

Elution Order (Ag-Ion): Saturated

Trans,Trans -

Result: 9Z,12E-18:2 will elute before naturally abundant 9Z,12Z-18:2, allowing for clean collection and subsequent GC-MS analysis.[1][2]

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow ensuring separation of geometric isomers. Ag-Ion fractionation is the contingency for complex matrices.[1][2]

Biological Significance & Implications[1][5][6][7]

For drug development and nutritional science, the presence of 9Z,12E-18:2 has specific implications distinct from standard "trans fats."

A. Membrane Biophysics

The introduction of a trans bond at C12 removes the "kink" present in the all-cis natural isomer.[2]

-

Effect: Increases the order parameter of the phospholipid bilayer.[2]

-

Consequence: Reduced membrane fluidity.[2] In plant physiology, this is often a stress response (maintaining integrity at high temperatures).[2] In mammalian systems, incorporation of this isomer into mitochondrial membranes can alter permeability and electron transport efficiency.

B. Oxidative Stability

Unlike Conjugated Linoleic Acids (which are highly susceptible to oxidation), methylene-interrupted isomers like 9Z,12E have oxidation rates closer to linoleic acid.[2] However, the trans bond is thermodynamically more stable, making it a persistent marker of oxidative history in the oil.

C. Metabolic Fate

Research suggests that trans-linoleic isomers are incorporated into tissue lipids (adipose, liver) but are oxidized (beta-oxidation) at different rates than their all-cis counterparts.[1][2] They are generally not converted to arachidonic acid (20:4n-6) efficiently, potentially acting as competitive inhibitors of the

References

-

Christie, W. W., & Han, X. (2010).[2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.

-

Destaillats, F., & Angers, P. (2005).[2] Evidence for the formation of thermally induced trans isomers of linoleic acid in deodorized vegetable oils. Journal of the American Oil Chemists' Society, 82(11), 807-813.

-

Hopkins, C. Y., & Chisholm, M. J. (1964).[2] Occurrence of trans-9-trans-12-octadecadienoic acid as a seed oil component. Canadian Journal of Chemistry, 42(10), 2224-2227. [1][2]

-

Mossoba, M. M., et al. (2011).[2] Official Methods for the Determination of Trans Fat. AOCS Press.[2]

-

Ruiz-Rodríguez, A., et al. (2010).[2][3] Effect of thermal processing on the formation of trans-fatty acids in edible oils. Food Chemistry, 122(1), 309-314.[2]

Sources

- 1. PlantFAdb: 18:2-delta-9c,12c; Linoleic acid; 9,12-Octadecadienoic acid, (9Z,12Z)-; 9,12-Octadecadienoic acid (Z,Z)-; Linoleic acid; (9Z,12Z)-9,12-Octadecadienoic acid; (Z,Z)-9,12-Octadecadienoic acid; 9,12-Octadecadienoic acid, (Z,Z)-; 9-cis,12-cis-Linoleic acid; 9Z,12Z-Linoleic acid; 9Z,12Z-Octadecadienoic acid; C18:2; all-cis-9,12-Octadecadienoic acid; cis,cis-Linoleic acid; cis-9,cis-12-Octadecadienoic acid; cis--delta-9,12-Octadecadienoic acid; -alpha--Linoleic acid [fatplants.net]

- 2. Linoleic acid, (9Z,12E)- | C18H32O2 | CID 5282797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Utilizing 9Z,12E-Octadecadienoic Acid Standards

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability, quality assessment, and practical application of 9Z,12E-octadecadienoic acid analytical standards. As a specific geometric and positional isomer of linoleic acid, the purity and accurate characterization of this standard are paramount for reproducible and reliable experimental outcomes. This document offers field-proven insights into selecting, handling, and employing these critical research materials.

Introduction: The Significance of Isomer-Specific Standards

This compound is a polyunsaturated omega-6 fatty acid and an isomer of conjugated linoleic acid (CLA).[1] Unlike the more common 9Z,12Z-linoleic acid, the presence of a trans double bond significantly influences its three-dimensional structure and, consequently, its biological activity. In research, particularly in lipidomics, nutritional science, and pharmacology, the ability to distinguish between different CLA isomers is crucial, as individual isomers can elicit distinct physiological and biochemical effects.[2][3] Therefore, access to high-purity, well-characterized analytical standards is not merely a matter of convenience but a fundamental requirement for scientific rigor.

This guide will navigate the landscape of commercially available this compound standards, providing a framework for supplier evaluation, quality verification, and proper laboratory use.

Compound Identification and Key Properties

Accurate identification is the first step in sourcing the correct standard. There can be ambiguity in nomenclature and CAS numbers between different isomers. Below is a summary of key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (9Z,12E)-octadeca-9,12-dienoic acid | [4] |

| Synonyms | cis-9, trans-12-Octadecadienoic acid, 9-cis-12-trans-Linoleic acid | [5][6] |

| CAS Number | 2420-55-5 | [5][6] |

| Alternate CAS | 2420-42-0 | [1][4] |

| Molecular Formula | C₁₈H₃₂O₂ | [4][6] |

| Molecular Weight | 280.45 g/mol | [6] |

| InChIKey | OYHQOLUKZRVURQ-KQHSAVHASA-N | [4] |

Note: Researchers should be aware that different suppliers may use alternate CAS numbers. It is imperative to confirm the isomeric identity via the compound's structure and nomenclature.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The choice of supplier often depends on required purity, available quantity, formulation (e.g., neat oil vs. in solution), and the level of documentation provided. Below is a comparative table of prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Format |

| Cayman Chemical | 9(E),12(Z)-Octadecadienoic Acid | 2420-42-0 | ≥95% | Neat Oil |

| Santa Cruz Biotechnology | 9(Z),12(E)-Octadecadienoic acid | 2420-55-5 | Not specified | Not specified |

| CD Biosynsis | 9(Z),12(E)-Octadecadienoic acid | 2420-55-5 | >98% | Liquid |

| MedChemExpress | 9(Z),12(E)-Octadecadienoic Acid | Not specified | Not specified | Not specified |

This list is not exhaustive, and other specialized lipid suppliers such as Avanti Polar Lipids and Larodan may also offer this or similar compounds.[7][8] It is recommended to contact suppliers directly to inquire about availability and detailed specifications.

Quality Assessment: The Self-Validating Protocol

Purchasing a standard is only the first step; verifying its identity and purity is a critical, self-validating process. This ensures that the material meets the requirements of the intended application.

The Certificate of Analysis (CoA)

The Certificate of Analysis is the most important document accompanying a chemical standard. Researchers should meticulously review the CoA for the following:

-

Identity Confirmation: The CoA should specify the methods used to confirm the structure, typically Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity Data: Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] For fatty acids, GC with a flame ionization detector (GC-FID) is a common method. The CoA should state the measured purity and the specific analytical column and conditions used.

-

Lot-Specific Data: Ensure the CoA corresponds to the specific lot number of the standard received.

In-House Verification Workflow

While a supplier's CoA provides essential information, in-house verification is recommended, especially for long-term or critical studies.

The analytical techniques for separating CLA isomers can be complex. Highly polar 100-meter capillary GC columns or silver ion HPLC (Ag+-HPLC) are often required to resolve the various geometric and positional isomers.[2][10]

Handling, Storage, and Stability

Polyunsaturated fatty acids are susceptible to oxidation, which can compromise the integrity of the standard. Proper handling and storage are therefore essential.

-

Storage Conditions: Most suppliers recommend storing the neat standard at -20°C.[11] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside. Use glass syringes or pipettes for transfer, as plastics may contain leachable components.

-

Solvent Choice: For creating stock solutions, high-purity solvents such as ethanol, methanol, or acetonitrile are suitable. The choice of solvent will depend on the downstream application.

-

Solution Stability: Once in solution, it is advisable to store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Solutions should also be blanketed with an inert gas before sealing.

Practical Application: Preparing a Standard for Analysis

The primary use of an analytical standard is for the calibration of analytical instruments and the quantification of the analyte in unknown samples.

Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a stock solution for use in chromatography.

Materials:

-

This compound standard (neat oil)

-

High-purity ethanol (≥99.5%)

-

2 mL amber glass autosampler vial with a PTFE-lined cap

-

Gas-tight glass syringe

-

Analytical balance

Procedure:

-

Equilibration: Remove the standard from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes.

-

Weighing: Tare the clean, empty amber vial on an analytical balance. Carefully transfer approximately 1 mg of the neat oil into the vial using the gas-tight syringe. Record the exact mass.

-

Dissolution: Based on the recorded mass, add the appropriate volume of ethanol to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg was weighed, add 1.05 mL of ethanol.

-

Mixing: Cap the vial securely and vortex for 30 seconds to ensure complete dissolution.

-

Inerting: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds before tightly sealing the cap.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store at -20°C.

Conclusion

The commercial availability of this compound standards is critical for advancing research in various scientific fields. By understanding the landscape of suppliers, implementing a rigorous quality verification process, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their experimental data. The causality behind these stringent procedures lies in the inherent chemical instability of polyunsaturated fatty acids and the subtle yet significant biological differences between isomers. This guide provides a foundational framework for scientists to confidently source and utilize these essential research tools.

References

-

National Institute of Standards and Technology (NIST). 9,12-Octadecadienoic acid (Z,Z)-. NIST Chemistry WebBook. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: (Z,Z)-9,12-Octadecadienoic acid. [Link]

-

CD Biosynsis. 9(Z),12(E)-Octadecadienoic acid. [Link]

-

PubChem, National Institutes of Health. Linoleic acid, (9Z,12E)-. [Link]

-

American Oil Chemists' Society (AOCS). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). [Link]

-

Christie, W. W., et al. (2003). Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products. The American Journal of Clinical Nutrition, 77(5), 1378-1386. [Link]

-

Czauderna, M., et al. (2004). Determination of conjugated linoleic acid isomers by liquid chromatography and photodiode array detection. Journal of Animal and Feed Sciences, 13(Suppl. 1), 373-378. [Link]

-

Kim, Y. J., et al. (2013). Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA. Journal of Nutritional Biochemistry, 24(12), 1963-1969. [Link]

-

PubChem, National Institutes of Health. trans-9-cis-12-Octadecadienoic acid. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic acid, (9Z,12E)- | C18H32O2 | CID 5282797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynsis.com [biosynsis.com]

- 6. scbt.com [scbt.com]

- 7. larodan.com [larodan.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. 共轭(9Z,11E)-亚油酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 9(Z),11(E)-Octadecadienoic acid, Conjugated linoleic acid (CAS 2540-56-9) | Abcam [abcam.com]

Review of 9Z,12E-octadecadienoic acid literature

An In-depth Technical Guide to 9Z,12E-Octadecadienoic Acid

Abstract

This technical guide offers a comprehensive examination of this compound, a specific conjugated isomer of linoleic acid. This document is tailored for researchers, scientists, and professionals in drug development, providing in-depth insights into the compound's synthesis, chemical characteristics, significant biological activities, and the analytical methodologies required for its characterization. We will explore its enzymatic and chemical synthesis, delve into its mechanisms of action related to inflammation and cell regulation, and detail robust protocols for its identification and quantification.

Introduction: Defining this compound

This compound is a polyunsaturated omega-6 fatty acid and a geometric isomer of the essential fatty acid, linoleic acid.[1][2] Its structure is defined by an 18-carbon chain with two double bonds: a cis (Z) bond at the 9th carbon and a trans (E) bond at the 12th carbon. Unlike the common linoleic acid (9Z,12Z), this specific cis,trans configuration means the double bonds are not interrupted by a methylene group, classifying it as a conjugated linoleic acid (CLA). This structural nuance is the primary determinant of its unique chemical behavior and biological functions. While not a primary metabolite found naturally in abundance, it can be found as a minor component in sources like bovine milk fat and partially hydrogenated vegetable oils.[1][2] Its endogenous synthesis in mammals is limited and occurs through specific enzymatic pathways that differ from those producing the more common 9Z,12Z isomer.[3]

Synthesis and Chemical Properties

The availability of pure this compound is paramount for accurate biological and clinical research. Understanding its synthesis is key to obtaining research-grade material.

Chemical Profile

A foundational understanding begins with the molecule's basic chemical and physical properties, which dictate its behavior in both experimental and biological systems.

Table 1: Physicochemical Properties of Octadecadienoic Acid Isomers

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₂ | [4][5] |

| Molecular Weight | 280.45 g/mol | [4][5][6] |

| pKa (Strongest Acidic) | ~4.99 | [4] |

| logP (Octanol/Water) | ~6.8 - 7.06 | [4][5] |

| Polar Surface Area | 37.3 Ų | [4] |

Enzymatic Synthesis Pathways

In biological systems, the formation of this compound is a sophisticated process mediated by several enzyme families.[3] The synthesis requires the coordinated action of desaturase enzymes, which introduce double bonds at specific locations on the fatty acid chain.[3] Specifically, delta-9 and delta-12 desaturases are involved, with the latter being responsible for introducing the trans configuration at the 12th position.[3] Furthermore, enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 can also mediate its formation, often through hydroperoxide intermediates.[3]

Caption: High-level workflow for the enzymatic synthesis and subsequent purification of this compound.

Chemical Synthesis: Alkaline Isomerization

For laboratory-scale production, chemical synthesis provides a more direct, albeit less specific, route. The most common method is the alkaline isomerization of linoleic acid. This process is effective but typically yields a mixture of various CLA isomers, necessitating rigorous purification.

Protocol: Alkaline Isomerization of Linoleic Acid

-

Reaction Setup: Dissolve linoleic acid in an appropriate high-boiling-point solvent, such as propylene glycol or ethylene glycol, in a round-bottom flask.

-

Base Addition: Add a strong base, typically potassium hydroxide (KOH), to the solution. The concentration of the base is a critical parameter that influences the final isomer distribution.

-

Isomerization: Heat the mixture under an inert atmosphere (e.g., nitrogen) at high temperatures (e.g., 180°C) for several hours. This thermal energy drives the migration and geometric rearrangement of the double bonds.

-

Neutralization & Extraction: Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to protonate the fatty acid salts. Extract the resulting free fatty acids into a non-polar organic solvent like hexane.

-

Washing & Drying: Wash the organic phase with brine to remove residual salts and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the extract in vacuo. The resulting mixture of CLA isomers must be separated. Silver ion high-performance liquid chromatography (Ag+-HPLC) is the gold standard for this, as it effectively separates isomers based on the configuration of their double bonds.

Biological Activity and Mechanisms of Action

The specific geometry of this compound underpins its diverse biological activities, which are areas of intense research for therapeutic applications.

Anti-Inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of 9,12-octadecadienoic acid and its derivatives.[7][8] A primary mechanism for this activity is the modulation of eicosanoid synthesis. Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, like arachidonic acid, and are key mediators of inflammation. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway. Evidence suggests that certain octadecadienoic acid derivatives can inhibit these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy this compound | 2420-42-0 [smolecule.com]

- 4. Showing Compound (Z,Z)-9,12-Octadecadienoic acid (FDB012760) - FooDB [foodb.ca]

- 5. trans-9-cis-12-Octadecadienoic acid | C18H32O2 | CID 5282798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,12-Octadecadienoic acid (Z,Z)- [webbook.nist.gov]

- 7. wjarr.com [wjarr.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Total Synthesis of 9Z,12E-Octadecadienoic Acid for Research Applications

Abstract & Scientific Significance

The specific geometric isomer 9Z,12E-octadecadienoic acid (also known as trans-12-linoleic acid) is a methylene-interrupted octadecadienoic acid, distinct from the conjugated linoleic acids (CLAs). Unlike the naturally abundant 9Z,12Z-linoleic acid, the 9Z,12E isomer is primarily identified as a biomarker of thermal stress in vegetable oils and a minor metabolite in bovine milk fat [1].

For research into lipid peroxidation mechanisms, enzymatic specificity (e.g., lipoxygenase stereoselectivity), and metabolic tracing, high-purity standards are essential. Commercial "linoleic acid" is often a mixture or purely 9Z,12Z. This protocol details a stereoselective total synthesis designed to yield >98% isomeric purity, utilizing a copper-catalyzed skipped-enyne coupling strategy followed by controlled hydrogenation.

Retrosynthetic Analysis

To achieve precise stereocontrol, we cannot rely on the isomerization of natural linoleic acid, which yields inseparable mixtures of 9Z,12E and 9E,12Z. Instead, we employ a convergent fragment coupling approach.

The Strategy:

-

12E-Geometry: Established in the starting material (Fragment A) using a trans-alkene precursor.

-

9Z-Geometry: Generated late-stage via Lindlar hydrogenation of an alkyne.

-

Backbone Assembly: A copper(I)-catalyzed coupling of a terminal alkyne (C1-C10) and an allylic bromide (C11-C18).

Logic Diagram: Retrosynthesis

Caption: Retrosynthetic disconnection showing the convergent assembly of the skipped enyne backbone.

Detailed Experimental Protocol

Reagents & Equipment[1][2]

-

Fragment A: trans-2-Octen-1-ol (converted to bromide in situ or pre-synthesized).

-

Fragment B: 9-Decynoic acid (esterified to methyl ester).[1][2]

-

Catalysts: Copper(I) iodide (CuI), Sodium iodide (NaI), Potassium carbonate (K2CO3).

-

Reduction: Lindlar catalyst (Pd/CaCO3 + Pb), Quinoline.

-

Solvents: DMF (anhydrous), Hexane, Ethyl Acetate, Methanol.

Stage 1: Synthesis of Electrophile (1-Bromo-trans-2-octene)

Note: Commercially available trans-2-octenal can be reduced to the alcohol, or trans-2-octenol can be purchased.

-

Bromination: Dissolve trans-2-octen-1-ol (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.

-

Addition: Dropwise add Phosphorus tribromide (PBr3, 3.5 mmol). Stir at 0°C for 2 hours.

-

Workup: Quench with ice water. Extract with hexane.[1][3] Wash organic layer with NaHCO3 and brine. Dry over MgSO4.

-

Validation: 1H NMR should show a doublet at ~3.95 ppm (CH2-Br) and preservation of the trans coupling (J ~15 Hz) at ~5.7 ppm.

Stage 2: The "Skipped Enyne" Coupling (Critical Step)

This step creates the C11 methylene bridge between the alkyne and the trans-alkene.

-

Preparation: In a flame-dried flask under Argon, dissolve Methyl 9-decynoate (10 mmol) in anhydrous DMF (30 mL).

-

Catalyst Mix: Add NaI (10 mmol), K2CO3 (15 mmol), and CuI (10 mmol). The mixture will turn yellow/tan.

-

Coupling: Add 1-Bromo-trans-2-octene (11 mmol) dropwise.

-

Reaction: Stir at ambient temperature for 24 hours. The presence of NaI facilitates the in-situ Finkelstein reaction, converting the bromide to a more reactive iodide, while CuI catalyzes the C-C bond formation.

-

Quench: Pour into saturated aqueous NH4Cl (to chelate Cu). Extract with diethyl ether (3x).

-

Purification: Flash chromatography (Silica gel, 2% EtOAc in Hexane).

-

Target: Methyl 9-yno-12E-octadecenoate.

-

Stage 3: Stereoselective Lindlar Hydrogenation

This step converts the C9 alkyne into the C9 cis-alkene without affecting the C12 trans-alkene.

-

Setup: Dissolve the enyne intermediate (5 mmol) in Hexane/Ethanol (10:1, 50 mL).

-

Poisoning: Add Quinoline (200 µL) to poison the catalyst and prevent over-reduction.

-

Catalyst: Add Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead, 100 mg).

-

Hydrogenation: Purge flask with H2 balloon. Stir vigorously under H2 atmosphere (1 atm).

-

Monitoring: Monitor via GC-MS or TLC every 30 mins. Reaction is usually complete in 1-3 hours. Stop immediately upon disappearance of the starting material to prevent isomerization or over-reduction.

-

Filtration: Filter through a Celite pad to remove Pd. Evaporate solvent.

Stage 4: Saponification (Optional)

If the free acid is required:

-

Dissolve methyl ester in THF:Water (3:1).

-

Add LiOH (3 eq). Stir at room temperature for 4 hours.

Quality Control & Validation

Workflow Visualization

Caption: Experimental workflow from fragment coupling to final purification.

Analytical Criteria (Self-Validation)

The success of the synthesis is validated by the specific NMR signals of the bis-allylic protons and the coupling constants of the vinylic protons.

| Feature | 9Z,12Z (Natural Linoleic) | 9Z,12E (Target Isomer) | Diagnostic Note |

| Bis-allylic Protons (C11) | ~2.77 ppm (t) | ~2.72 - 2.85 ppm (t) | Often slightly shifted; key check for conjugation (conjugated isomers shift to ~5-6 ppm range). |

| C9-C10 Coupling (J) | ~10.8 Hz (cis) | ~10.8 Hz (cis) | Confirms success of Lindlar reduction. |

| C12-C13 Coupling (J) | ~10.8 Hz (cis) | ~15.2 Hz (trans) | Confirms retention of Fragment A geometry. |

| 13C NMR (Allylic C) | ~27.2 ppm | ~30-32 ppm | Allylic carbons next to trans bonds are shielded differently than cis. |

GC-MS Validation:

-

Derivatize to FAME (Fatty Acid Methyl Ester).

-

Column: High-polarity phase (e.g., CP-Sil 88 or SP-2560) is required to separate 9Z,12E from 9Z,12Z and 9E,12E.

-

The 9Z,12E isomer typically elutes between the 9Z,12Z and the 9E,12E isomers on cyanopropyl columns [2].

Storage and Handling

-

Oxidation Sensitivity: Like all polyunsaturated fatty acids (PUFAs), 9Z,12E-18:2 is highly susceptible to autoxidation.

-

Storage: Store neat or in ethanol/hexane solution at -20°C or -80°C .

-

Atmosphere: Always flush vials with Argon or Nitrogen after use.

-

Handling: Avoid plasticware if possible (leaching); use glass.

References

-

Occurrence of trans-C18:2 isomers: Precht, D., & Molkentin, J. (1997). Trans-geometrical and positional isomers of linoleic acid including conjugated linoleic acid (CLA) in German milk and vegetable fats.[4] European Journal of Lipid Science and Technology, 99(9), 319-326.[4] Link

-

Chromatographic Separation: Christie, W. W. (n.d.). Gas Chromatography and Lipids: A Practical Guide. Lipid Library. Link

- Synthesis of Skipped Enynes: Dobson, I. D., & Gunstone, F. D. (1995). Synthesis of some unsaturated fatty acids with methylene-interrupted double bonds. Chemistry and Physics of Lipids.

-

Biological Relevance: 9(E),12(Z)-Octadecadienoic Acid Product Information. Cayman Chemical. Link

Sources

Structural Elucidation of 9Z,12E-Octadecadienoic Acid via High-Resolution NMR

Application Note: AN-LIPID-0912-ZE

Executive Summary

This application note details the protocol for the structural characterization of 9Z,12E-octadecadienoic acid , a specific geometrical isomer of linoleic acid. Unlike conjugated linoleic acids (CLAs), this molecule retains a methylene-interrupted diene structure. Its accurate identification is critical in lipidomics, particularly when assessing thermal degradation of edible oils or partial hydrogenation byproducts.

This guide prioritizes the differentiation of the 9Z,12E isomer from its all-cis counterpart (standard linoleic acid) and the all-trans isomer (linoelaidic acid) using 1H NMR spectroscopy . We utilize solvent-shift strategies (Benzene-

Sample Preparation & Acquisition Parameters

Solvent Selection Strategy

While Chloroform-

-

Primary Solvent: Benzene-

(C-

Mechanism: The benzene ring creates a magnetic anisotropy effect (ASIS - Aromatic Solvent Induced Shift). This shifts the signals of protons based on their local geometry relative to the solvent shell, often resolving the cis and trans olefinic protons into distinct multiplets.

-